molecular formula C17H19N3O2 B7517145 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide

1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide

Cat. No. B7517145
M. Wt: 297.35 g/mol
InChI Key: PFNDGCHMKAAREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of indazole-derived synthetic cannabinoids and has been found to have similar effects to other cannabinoids such as THC.

Mechanism of Action

The mechanism of action of 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide involves activation of CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. This compound has also been found to have anti-inflammatory and analgesic effects, which may have potential therapeutic applications.
Biochemical and physiological effects:
This compound has been found to have similar effects to other cannabinoids such as THC, including altered perception, mood, and cognition. This compound has also been found to have anti-inflammatory and analgesic effects, which may have potential therapeutic applications in conditions such as chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide in lab experiments is its high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using synthetic cannabinoids such as this compound is the potential for off-target effects and toxicity, which may affect the validity of experimental results.

Future Directions

There are many potential future directions for research on 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of synthetic cannabinoids in conditions such as chronic pain, inflammation, and neurodegenerative diseases. Another area of interest is the development of new synthetic cannabinoids with improved specificity and reduced toxicity. Overall, this compound and other synthetic cannabinoids have the potential to be valuable tools for scientific research and may have important therapeutic applications in the future.

Synthesis Methods

The synthesis of 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide involves the reaction of 1-(1-methylpyrrole-2-carbonyl)-2-methylaminoethane with 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been found to have high affinity for CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This compound has also been used to investigate the potential therapeutic applications of synthetic cannabinoids in various medical conditions.

properties

IUPAC Name

1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-19-11-5-10-15(19)17(22)20-12-6-9-14(20)16(21)18-13-7-3-2-4-8-13/h2-5,7-8,10-11,14H,6,9,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNDGCHMKAAREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCCC2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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